3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) is not fully understood. However, it is believed that this compound may act as a ligand for certain receptors in the body, leading to a cascade of biochemical events that ultimately result in the desired biological activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) have not been extensively studied. However, it is believed that this compound may have potential biological activity, particularly in the field of drug discovery.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) in lab experiments is its potential for biological activity. However, one limitation is the lack of extensive research on the compound, which makes it difficult to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp). One direction is to further study the compound's mechanism of action and potential applications in drug discovery. Another direction is to synthesize and test analogs of the compound to determine their potential biological activity. Additionally, research could be conducted on the compound's potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) is a chemical compound with potential applications in scientific research, particularly in the field of organic chemistry and drug discovery. While the compound's mechanism of action and potential applications are not fully understood, further research could lead to the development of new drugs and materials.
Synthesemethoden
The synthesis method for 3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) involves several steps. The first step is the preparation of 2,3-dihydro-1H-indene-1-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 1,3-cyclohexadiene to form the desired compound.
Wissenschaftliche Forschungsanwendungen
3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp) has potential applications in scientific research, particularly in the field of organic chemistry. This compound can be used as a building block for the synthesis of other compounds with potential biological activity. It can also be used as a starting material for the synthesis of other compounds with potential pharmaceutical applications.
Eigenschaften
CAS-Nummer |
116026-47-2 |
---|---|
Produktname |
3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-methyl-3-oxatetracyclo[5.2.1.02,4.05,9]decane |
InChI |
InChI=1S/C10H14O/c1-10-4-5-2-6(7(10)3-5)8-9(10)11-8/h5-9H,2-4H2,1H3 |
InChI-Schlüssel |
IGGFFMGQIUMZTC-UHFFFAOYSA-N |
SMILES |
CC12CC3CC(C1C3)C4C2O4 |
Kanonische SMILES |
CC12CC3CC(C1C3)C4C2O4 |
Synonyme |
3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alpha-,5a-alpha-)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.